rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans
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Overview
Description
rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans typically involves the reaction of glycol with lactam to form a chiral, stereospecific cyclic sulfate . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans depend on the specific reaction and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with specific stereochemistry.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid
- rac-(2R,3S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
Uniqueness
rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans is unique due to its specific stereochemistry and structural properties, which make it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research.
Properties
IUPAC Name |
(2S,3R)-2-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)19-11-12-24(21(19)14-9-10-14)23(27)28-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26)/t19-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHWXQIEPKUJIY-CTNGQTDRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@@H]1C(=O)O)C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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